

3-Bromophenyl isocyanate chemical properties and structure

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Compound of Interest

Compound Name: 3-Bromophenyl isocyanate

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An In-depth Technical Guide to **3-Bromophenyl Isocyanate**: Properties, Reactivity, and Applications

Introduction

3-Bromophenyl isocyanate is a highly reactive aromatic organic compound featuring a bromine atom and an isocyanate functional group ($-N=C=O$) attached to a benzene ring. This unique combination makes it a valuable and versatile reagent in synthetic organic chemistry. Its primary utility lies in its role as an electrophilic building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pronounced reactivity of the isocyanate group towards a wide range of nucleophiles allows for the straightforward introduction of a 3-bromophenylcarbamoyl moiety, enabling the synthesis of diverse libraries of compounds such as substituted ureas and carbamates, which are prevalent scaffolds in pharmacologically active molecules.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and handling of **3-Bromophenyl isocyanate**, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The structure of **3-Bromophenyl isocyanate** consists of a phenyl ring substituted at positions 1 and 3 with an isocyanate group and a bromine atom, respectively.

- IUPAC Name: 1-bromo-3-isocyanatobenzene[1][2][3]
- CAS Number: 23138-55-8[1][2][4][5]
- Molecular Formula: C₇H₄BrNO[1][2][4][5]
- Molecular Weight: 198.02 g/mol [4][5]

Structural Representations:

- SMILES: BrC1=CC=CC(=C1)N=C=O[1]
- InChI Key: VQVBCZQTXSHJGF-UHFFFAOYSA-N[1][2]

Physicochemical Properties

3-Bromophenyl isocyanate is a clear, colorless to slightly yellow liquid under standard conditions.[6][7] Its properties are summarized in the table below. A key characteristic is its sensitivity to moisture, which necessitates careful handling and storage under inert conditions to prevent degradation.[6][7][8]

Property	Value	Source(s)
Appearance	Clear colorless to slightly yellow liquid	[6][7]
Boiling Point	220 °C	[6][7]
Density	1.586 g/mL at 25 °C	[2][4][6]
Refractive Index (n ₂₀ /D)	1.5835 - 1.5865	[1][6][7]
Flash Point	108 °C	[6][7]
Sensitivity	Moisture Sensitive	[6][7][8]
Storage Temperature	0-6 °C (Refrigerated)	[6][7][8]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of **3-Bromophenyl isocyanate**.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong and sharp absorption band around $2250\text{--}2275\text{ cm}^{-1}$, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.^[9] Additional bands corresponding to the aromatic C-H and C=C stretching vibrations are also present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0–7.6 ppm) corresponding to the four protons on the substituted benzene ring. The specific splitting patterns are dictated by the meta-substitution.
 - ^{13}C NMR: The spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the electronegative bromine and isocyanate substituents. A key signal is the carbon of the isocyanate group, which appears downfield.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (198.02 g/mol).^{[5][10]} The presence of bromine will result in a characteristic isotopic pattern (M^+ and $\text{M}+2$ peaks of nearly equal intensity).

Chemical Reactivity and Mechanisms

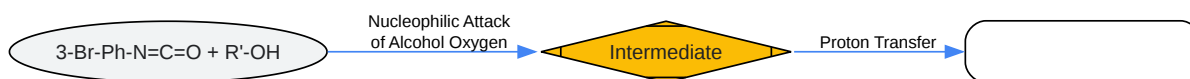
The chemistry of **3-Bromophenyl isocyanate** is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, a property enhanced by resonance stabilization.^[11] The electron-withdrawing bromine atom on the phenyl ring further increases the electrophilicity of the isocyanate carbon, making it highly reactive.^[11]

Caption: Resonance structures illustrating the electrophilic character of the isocyanate carbon.

Core Reactions with Nucleophiles

- Reaction with Alcohols to Form Carbamates (Urethanes): Alcohols readily attack the isocyanate carbon to form carbamates.[11][12] This reaction is often catalyzed by tertiary amines or organometallic compounds and is fundamental in polyurethane chemistry.[12][13]

Mechanism: Carbamate Formation

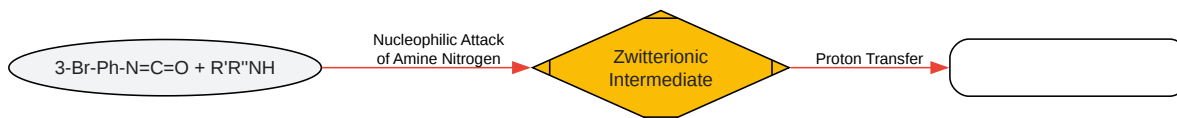


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Caption: Generalized mechanism for the formation of carbamates from **3-Bromophenyl isocyanate**.

- Reaction with Amines to Form Ureas: Primary and secondary amines react rapidly and exothermically with isocyanates to yield substituted ureas.[12] This reaction is highly efficient and is a cornerstone of many synthetic strategies in drug discovery for creating compounds with hydrogen bonding capabilities.

Mechanism: Substituted Urea Formation



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Caption: Generalized mechanism for the formation of ureas from **3-Bromophenyl isocyanate**.

- Reaction with Water (Moisture Sensitivity): The high reactivity of isocyanates extends to water. The initial product is an unstable carbamic acid, which rapidly decarboxylates to form the corresponding primary amine (3-bromoaniline) and carbon dioxide gas. This reaction is

responsible for the compound's moisture sensitivity and the reason it must be stored under anhydrous conditions.[8][14] The CO₂ evolution can also cause dangerous pressure buildup in sealed containers if moisture contamination occurs.[14]

Synthesis

Aryl isocyanates like **3-Bromophenyl isocyanate** are typically synthesized in the laboratory via the reaction of the corresponding primary amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds by converting 3-bromoaniline into an intermediate carbamoyl chloride, which is then thermally decomposed to yield the isocyanate and hydrogen chloride.

Applications in Research and Drug Development

3-Bromophenyl isocyanate serves as a critical intermediate for synthesizing a wide array of chemical structures.

- **Medicinal Chemistry:** It is frequently used to derivatize amines and alcohols in lead compounds. The resulting urea and carbamate linkages can act as hydrogen bond donors and acceptors, which can significantly impact a molecule's binding affinity to biological targets. The 3-bromophenyl group itself can engage in halogen bonding or serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck).
- **Agrochemicals:** The urea and carbamate motifs are common in herbicides and pesticides, making this reagent a useful building block in agrochemical research.
- **Materials Science:** While as a monofunctional isocyanate it cannot form high molecular weight polymers on its own, it can be used as a chain-capping or modifying agent in polyurethane synthesis to control molecular weight or introduce specific end-group functionalities.

Safety, Handling, and Storage

3-Bromophenyl isocyanate is a hazardous chemical that must be handled with extreme care by trained personnel.

Hazards:

- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2]
- Irritation: Causes serious skin and eye irritation.[2][8]
- Sensitization: May cause respiratory sensitization, leading to allergy or asthma-like symptoms upon inhalation.[8][15] Persons previously sensitized to isocyanates may exhibit cross-sensitization reactions.[15]
- Lachrymator: The vapors are irritating to the eyes and can cause tearing.[14]

Handling Protocol:

- Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[8]
- Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]
- Inert Atmosphere: Due to moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Storage:

- Store in a cool, dry, well-ventilated area, typically under refrigeration (0-6 °C).[7][8]
- Keep the container tightly sealed to prevent moisture ingress.[8] It is best practice to store under a blanket of nitrogen.
- Store away from incompatible materials, including water, strong acids, strong bases, alcohols, and amines.[8]

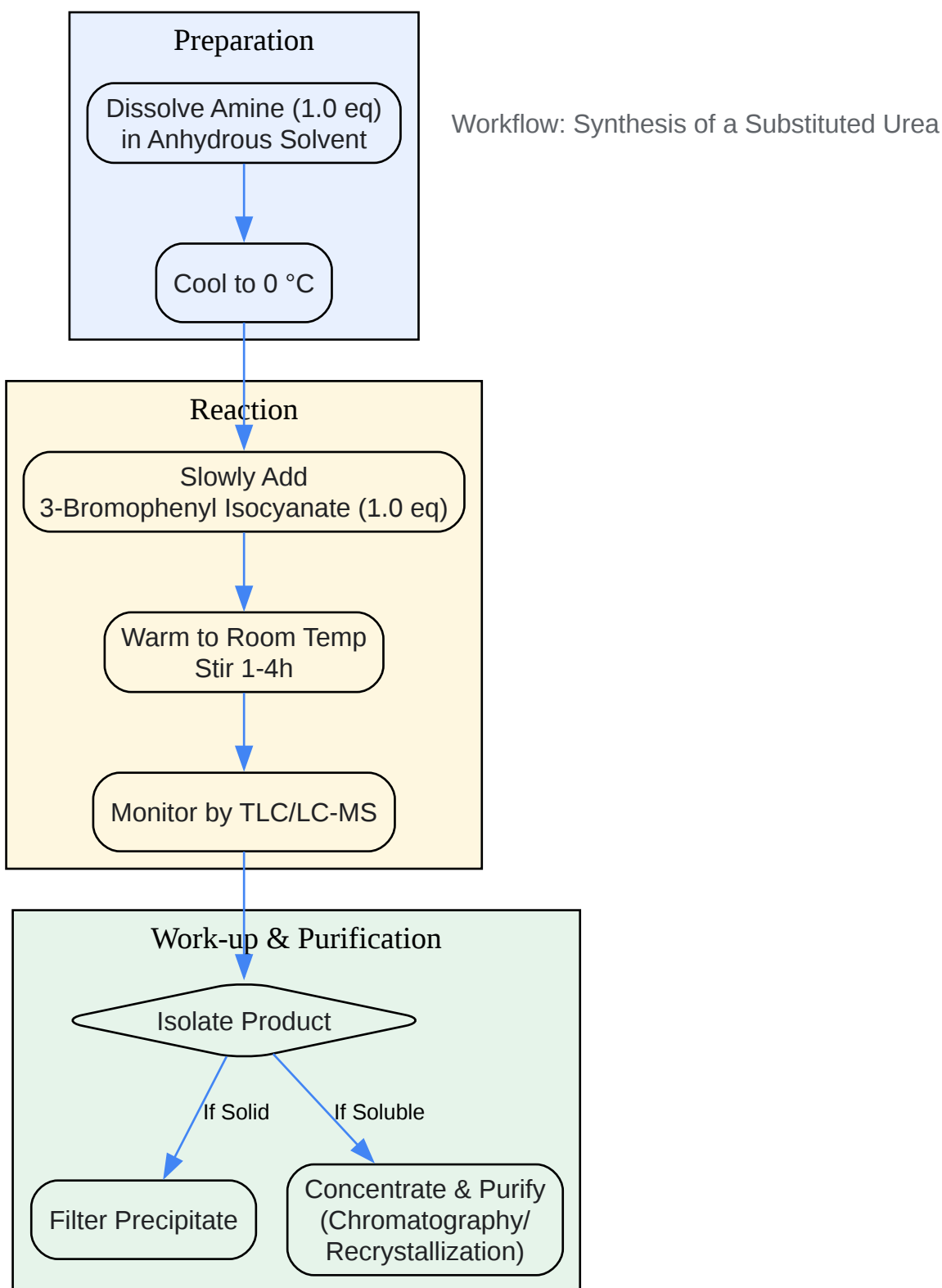
Experimental Protocol: Synthesis of a Substituted Urea

This protocol describes a general procedure for the reaction of **3-Bromophenyl isocyanate** with a generic primary amine ($R-NH_2$) to form N-(3-bromophenyl)-N'-alkylurea.

Causality: The reaction is driven by the high electrophilicity of the isocyanate carbon and the nucleophilicity of the primary amine. An aprotic solvent is chosen to prevent side reactions with the isocyanate. The reaction is typically rapid and exothermic, often proceeding to completion at room temperature.

Methodology:

- **Setup:** To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).
- **Dissolution:** Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
- **Reagent Addition:** Place the reaction flask in an ice bath (0 °C) to control the initial exotherm. Slowly add a solution of **3-Bromophenyl isocyanate** (1.0 eq) in the same anhydrous solvent to the stirred amine solution via a syringe or dropping funnel over 10-15 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:**
 - If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
 - If the product is soluble, concentrate the reaction mixture in vacuo. The crude residue can then be purified.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and MS analysis.



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